

# Asundexian OCEANIC-AF Trial: A Technical Deep Dive into Efficacy Failure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (R)-Asundexian |           |
| Cat. No.:            | B10854561      | Get Quote |

Technical Support Center – Troubleshooting Guide & FAQs

For researchers, scientists, and drug development professionals, the premature termination of the OCEANIC-AF clinical trial for Asundexian due to lack of efficacy raises critical questions. This guide provides a detailed analysis of the trial's outcomes, methodologies, and potential reasons for its failure to demonstrate non-inferiority to apixaban for stroke prevention in patients with atrial fibrillation.

# Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the early termination of the OCEANIC-AF trial?

The OCEANIC-AF trial was stopped prematurely based on the recommendation of the study's Independent Data Monitoring Committee (IDMC).[1][2][3][4] The IDMC's decision was prompted by data showing that Asundexian was not only non-inferior but was associated with a higher incidence of the primary efficacy endpoint—stroke and systemic embolism—compared to the control arm, apixaban.[5]

Q2: How did the efficacy of Asundexian compare to apixaban in the trial?

Asundexian demonstrated inferior efficacy in preventing stroke and systemic embolism compared to apixaban. The trial data revealed a significantly higher risk of these events in the Asundexian group. Specifically, the hazard ratio for the primary efficacy endpoint was 3.79



(95% CI: 2.46–5.83), indicating a nearly four-fold increased risk for patients receiving Asundexian.

Q3: What was the safety profile of Asundexian in the OCEANIC-AF trial?

While failing on efficacy, Asundexian did show a favorable safety profile with respect to bleeding. The trial's primary safety endpoint, major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH), occurred less frequently in the Asundexian group compared to the apixaban group. The hazard ratio for major bleeding was 0.32 (95% CI: 0.18–0.55), indicating a significant reduction in bleeding risk with Asundexian.

Q4: What are the potential scientific reasons for Asundexian's failure to show efficacy?

While the exact reasons are still under investigation, several hypotheses have been proposed by investigators:

- Inadequate Dosage: The 50 mg once-daily dose of Asundexian may have been insufficient to achieve the necessary level of Factor XIa inhibition for effective stroke prevention in the atrial fibrillation population. A pharmacodynamic analysis showed that the level of Factor XIa inhibition at trough was similar in patients who experienced an efficacy event and those who did not.
- Mechanism of Action: Asundexian is a Factor XIa inhibitor, which targets the intrinsic
  pathway of coagulation. While this mechanism is thought to uncouple thrombosis from
  hemostasis (leading to less bleeding), it may not be as critical as inhibiting Factor Xa (the
  target of apixaban) for preventing the specific type of thrombosis that leads to strokes in
  patients with atrial fibrillation.
- Patient Population: A post-hoc analysis suggested that the difference in efficacy was more
  pronounced in patients who had previously been treated with oral anticoagulants (OACs)
  compared to OAC-naïve patients. This could suggest that a different therapeutic approach is
  needed for patients already managed on existing anticoagulants.

# **Quantitative Data Summary**

The following table summarizes the key quantitative outcomes of the OCEANIC-AF trial.



| Endpoint                       | Asundexian<br>(n=7415) | Apixaban (n=7395) | Hazard Ratio (95%<br>CI) |
|--------------------------------|------------------------|-------------------|--------------------------|
| Primary Efficacy<br>Endpoint   |                        |                   |                          |
| Stroke or Systemic<br>Embolism | 98 (1.3%)              | 26 (0.4%)         | 3.79 (2.46–5.83)         |
| Primary Safety Endpoint        |                        |                   |                          |
| ISTH Major Bleeding            | 17 (0.2%)              | 53 (0.7%)         | 0.32 (0.18–0.55)         |
| Other Endpoints                |                        |                   |                          |
| All-Cause Mortality            | 0.8%                   | 1.0%              | 0.84 (0.60–1.19)         |
| Net Clinical Benefit*          | 1.6%                   | 1.0%              | 1.61 (1.21–2.15)         |

<sup>\*</sup>Composite of stroke, systemic embolism, or ISTH major bleeding.

## **Experimental Protocols**

### Trial Design:

The OCEANIC-AF trial was a Phase 3, international, double-blind, double-dummy, active-controlled, event-driven, randomized clinical trial.

- Population: The study enrolled 14,810 patients with atrial fibrillation and an increased risk of stroke. Key inclusion criteria included a CHA₂DS₂-VASc score of ≥3 for men and ≥4 for women.
- Intervention: Patients were randomized in a 1:1 ratio to receive either Asundexian 50 mg once daily or the standard dose of apixaban (5 mg or 2.5 mg twice daily).
- Primary Endpoints:
  - Efficacy: The primary efficacy endpoint was the time to the first occurrence of stroke or systemic embolism. The trial was designed to assess the non-inferiority of Asundexian to



apixaban.

 Safety: The primary safety endpoint was the incidence of major bleeding according to the ISTH criteria. The trial aimed to demonstrate the superiority of Asundexian over apixaban in terms of safety.

## **Visualizations**

Caption: Simplified coagulation cascade showing the targets of Asundexian (Factor XIa) and Apixaban (Factor Xa).





Click to download full resolution via product page



Caption: Logical workflow of the OCEANIC-AF clinical trial from patient recruitment to the final outcome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Asundexian's Lack of Efficacy Sinks OCEANIC-AF | tctmd.com [tctmd.com]
- 2. hcplive.com [hcplive.com]
- 3. OCEANIC-AF study stopped early due to lack of efficacy [bayer.com]
- 4. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 5. Results of prematurely stopped OCEANIC-AF trial on asundexian in AF - PACE-CME [pace-cme.org]
- To cite this document: BenchChem. [Asundexian OCEANIC-AF Trial: A Technical Deep Dive into Efficacy Failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854561#why-did-the-oceanic-af-trial-for-asundexian-fail-on-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com